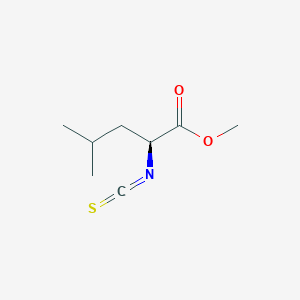

Methyl L-2-isothiocyanato-4-methylvalerate

Description

Properties

IUPAC Name |

methyl (2S)-2-isothiocyanato-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S/c1-6(2)4-7(9-5-12)8(10)11-3/h6-7H,4H2,1-3H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKWLTOCCLNATHO-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943363 | |

| Record name | Methyl N-(sulfanylidenemethylidene)leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21055-43-6 | |

| Record name | Methyl N-(sulfanylidenemethylidene)leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21055-43-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

Methyl L-2-isothiocyanato-4-methylvalerate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

While specific case studies and comprehensive data tables for the applications of "Methyl L-2-isothiocyanato-4-methylvalerate" are not available within the provided search results, the results do offer insight into the compound's properties, synthesis, and potential applications.

Basic Information

Methyl L-2-isothiocyanato-4-methylvalerate, also known by its CAS number 21055-43-6, is a chemical compound with the formula . It has a boiling point of 74°C at 1 mmHg pressure and a density of 1.05 . The compound is considered an irritant and harmful .

Potential Applications

- Synthesis of Isothiocyanates: Isothiocyanates, including Methyl L-2-isothiocyanato-4-methylvalerate, can be synthesized using various methods, including microwave-assisted synthesis . A study describes the synthesis of structurally diverse aliphatic and aromatic isothiocyanates using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO −) as a desulfurization reagent .

- Antibacterial Activity: Isothiocyanate derivatives of amino acids have been evaluated for antibacterial activity against E. coli and S. aureus bacterial strains, showing potential use as antibacterial agents .

- Protein Research: Methyl L-2-isothiocyanato-4-methylvalerate is potentially useful in protein biology, including Western blotting, purification, quantitation, labeling, modification, and pull-down assays .

- Chromatography and Mass Spectrometry: Methyl L-2-isothiocyanato-4-methylvalerate can be used in chromatography and mass spectrometry applications .

- Amino Acid Analysis: Isothiocyanates are related to amino acid biosynthesis . They can be used in the analysis of amino acid content in biological samples .

Mechanism of Action

The mechanism of action of Methyl L-2-isothiocyanato-4-methylvalerate involves its interaction with molecular targets and pathways. It can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .

Comparison with Similar Compounds

Methyl L-2-isothiocyanato-4-methylvalerate can be compared with other similar compounds, such as:

Methyl isothiocyanate: A related compound with similar isothiocyanate functionality.

Ethyl isothiocyanate: Another compound with a similar structure but different alkyl group.

Phenyl isothiocyanate: A compound with an aromatic ring instead of an alkyl chain. These compounds share similar chemical properties but differ in their specific applications and reactivity.

Biological Activity

Methyl L-2-isothiocyanato-4-methylvalerate (also referred to as 2-Isothiocyanato-4-methylpentanoic acid methyl ester) is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by relevant data and studies.

Methyl L-2-isothiocyanato-4-methylvalerate has a molecular formula of C₈H₁₃NO₂S and a molar mass of 187.26 g/mol. It is characterized by its isothiocyanate functional group, which is known for its reactivity with biological molecules. This compound can modify proteins through covalent bonding with amino groups, leading to the formation of thiourea derivatives that can alter enzyme activity and cellular functions .

2.1 Anti-Cancer Activity

Research indicates that methyl L-2-isothiocyanato-4-methylvalerate exhibits significant anti-cancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. For instance, it has been shown to increase the expression of pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 .

2.2 Inflammation Modulation

At lower concentrations, this compound has demonstrated anti-inflammatory effects. It modulates signaling pathways associated with inflammation, potentially reducing the production of pro-inflammatory cytokines.

3. Molecular Mechanisms

The biological activity of methyl L-2-isothiocyanato-4-methylvalerate is mediated through several molecular mechanisms:

- Covalent Modification : The isothiocyanate group interacts with nucleophilic sites on proteins, particularly thiol groups in cysteine residues, leading to enzyme inhibition or activation depending on the target .

- Gene Expression Regulation : It influences transcription factors involved in cell cycle regulation and apoptosis. This modulation results in altered gene expression patterns that can promote cell death in cancerous cells while protecting normal cells at lower doses .

4. Dosage Effects in Animal Models

Studies have shown that the biological effects of methyl L-2-isothiocyanato-4-methylvalerate are dose-dependent:

- Low Doses : Exhibits beneficial effects such as anti-inflammatory and anti-cancer activities.

- High Doses : Can lead to toxicity, including liver damage and oxidative stress. The threshold for these effects varies significantly among different animal models .

5. Metabolic Pathways

Methyl L-2-isothiocyanato-4-methylvalerate undergoes metabolic transformations primarily through cytochrome P450 enzymes, resulting in various metabolites that may also possess biological activity. These metabolites can further interact with cellular components, influencing overall metabolic pathways and toxicity profiles .

6.1 Study on Apoptosis Induction

A study focused on Jurkat T-leukemia cells demonstrated that treatment with methyl L-2-isothiocyanato-4-methylvalerate led to a significant increase in G2/M phase arrest and apoptosis induction through modulation of cyclin-dependent kinases (CDKs) and cyclins .

6.2 In Vivo Anti-Cancer Studies

In vivo models have confirmed the anti-cancer efficacy of this compound, where it exhibited tumor growth inhibition in xenograft models when administered at specific dosages .

7. Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.